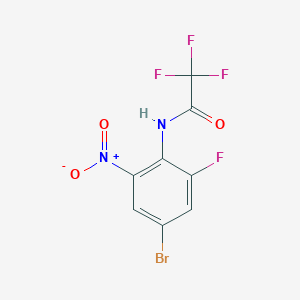

N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide

Description

N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide is a halogenated nitro-phenyl trifluoroacetamide derivative. Its molecular formula is C₈H₃BrF₄N₂O₃, featuring a phenyl ring substituted with bromo (position 4), fluoro (position 2), and nitro (position 6) groups, with a trifluoroacetamide moiety attached to the aromatic amine.

Properties

Molecular Formula |

C8H3BrF4N2O3 |

|---|---|

Molecular Weight |

331.02 g/mol |

IUPAC Name |

N-(4-bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C8H3BrF4N2O3/c9-3-1-4(10)6(5(2-3)15(17)18)14-7(16)8(11,12)13/h1-2H,(H,14,16) |

InChI Key |

VZELOODIDWMMKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NC(=O)C(F)(F)F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 4-bromo-2-fluoroaniline to introduce the nitro group, followed by acylation with trifluoroacetic anhydride to form the trifluoroacetamide moiety. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are effective.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while reduction reactions typically produce amino-substituted compounds.

Scientific Research Applications

N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromine, fluorine, and nitro groups can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Impact of Substituents :

- Fluoro (target) vs. Methyl introduces steric hindrance, which may reduce accessibility for further functionalization .

- Bromo position : Position 3 (analog) vs. 4 (target) affects resonance and steric interactions with adjacent groups.

Halogen Variations in Related Acetamides

- 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide (CAS: 5504-92-7): Features chloro substituents instead of fluoro and nitro. Halogen type (Cl vs. Br) influences lipophilicity and leaving-group ability in synthetic pathways .

- 2-(4-Bromo-2-methylphenoxy)-N-(4-fluorophenyl)acetamide (CAS: 433947-52-5): Combines bromo and fluoro on separate rings, demonstrating how substituent placement on different aromatic systems affects solubility and metabolic stability .

Trifluoroacetamide Derivatives with Different Aryl Groups

- N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide (CAS: 181514-21-6): A phenethyl-linked analog. The ethyl spacer between the phenyl and acetamide groups may enhance flexibility and bioavailability compared to the rigid phenyl attachment in the target compound .

- N-(4-Acetylphenyl)-2,2,2-trifluoroacetamide (CAS: 24568-13-6): Substitutes nitro and bromo with an acetyl group, reducing electron-withdrawing effects and altering reactivity in condensation reactions .

Structural Effects on Physicochemical Properties

Bond-length comparisons from crystallographic studies reveal:

- C1–C2 bond : 1.501 Å in N-(4-Bromophenyl)acetamide vs. 1.53 Å in analogs with methyl or naphthyl groups.

- N1–C2 bond : 1.347 Å vs. 1.30 Å in derivatives with bulkier substituents, indicating steric and electronic influences on molecular geometry .

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-TFA | - | C₈H₃BrF₄N₂O₃ | 345.02 | 4-Br, 2-F, 6-NO₂ |

| N-(3-Bromo-2-methyl-6-nitrophenyl)-2,2,2-TFA | 1325729-87-0 | C₉H₆BrF₃N₂O₃ | 327.05 | 3-Br, 2-CH₃, 6-NO₂ |

| 2-Bromo-N-(4-chloro-2-(2-Cl-benzoyl)phenyl)Ac | 5504-92-7 | C₁₅H₁₀BrCl₂NO₂ | 395.06 | 4-Cl, 2-(2-Cl-benzoyl) |

| N-(4-Bromophenethyl)-2,2,2-TFA | 181514-21-6 | C₁₀H₉BrF₃NO | 304.09 | 4-Br (phenethyl) |

Biological Activity

N-(4-Bromo-2-fluoro-6-nitrophenyl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

- Bromine (Br) and fluorine (F) substitutions on the aromatic ring.

- A nitro (NO₂) group that enhances biological activity.

- A trifluoroacetamide moiety which may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:

- Antimicrobial

- Antitumor

- Anti-inflammatory

Antimicrobial Activity

A study on related compounds suggests that halonitroanilides, which share structural similarities with this compound, have demonstrated significant antibacterial properties. For example, nitro-substituted compounds have shown broad-spectrum activity against various bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 4 | M. tuberculosis H 37Rv |

| Compound B | 16 | E. coli |

| Compound C | 32 | S. aureus |

Antitumor Activity

The antitumor potential of this compound is suggested by its structural analogy to other nitroaromatic compounds known for their cytotoxic effects. In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines without significant toxicity to normal cells .

Case Study: In Vitro Evaluation

In a recent study, derivatives of nitrophenylacetamides were evaluated for their cytotoxicity against several tumor cell lines using MTT assays. The results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation while maintaining a favorable safety profile in non-cancerous cell lines .

The proposed mechanisms through which this compound exerts its biological activity include:

- Interference with DNA synthesis : Nitro groups can form reactive species that interact with DNA.

- Disruption of cellular membranes : Similar compounds have been shown to compromise membrane integrity in bacterial cells.

Safety and Toxicology

Preliminary assessments suggest that while the compound exhibits biological activity, its safety profile requires further investigation. The evaluation of cytotoxicity in normal human cell lines is crucial to determine therapeutic windows for potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.